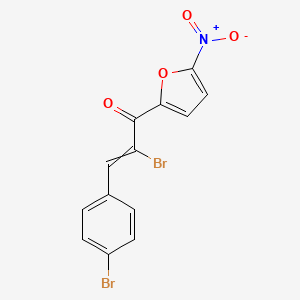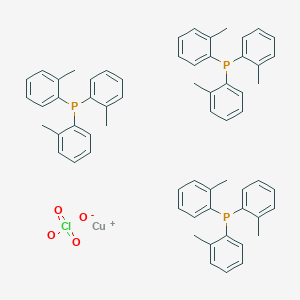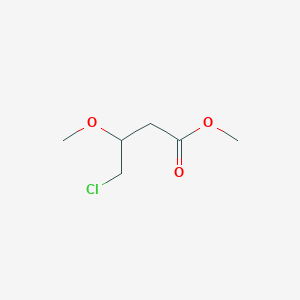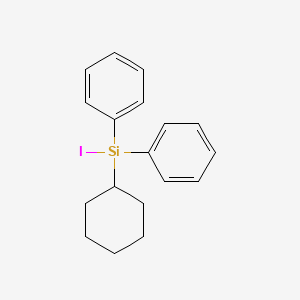
N-Phenyl-N-(triphenylstannyl)but-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-(triphenylstannyl)but-3-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group, a triphenylstannyl group, and a but-3-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(triphenylstannyl)but-3-enamide typically involves the reaction of N-phenylbut-3-enamide with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N-(triphenylstannyl)but-3-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced stannyl derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while reduction could produce stannyl hydrides. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-Phenyl-N-(triphenylstannyl)but-3-enamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of organotin compounds.
Industry: It finds applications in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-Phenyl-N-(triphenylstannyl)but-3-enamide involves its interaction with molecular targets through its stannyl and phenyl groups. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved often include coordination with metal centers and activation of specific bonds within the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-N-(triphenylstannyl)acetamide
- N-Phenyl-N-(triphenylstannyl)prop-2-enamide
- N-Phenyl-N-(triphenylstannyl)butanamide
Uniqueness
N-Phenyl-N-(triphenylstannyl)but-3-enamide is unique due to the presence of the but-3-enamide moiety, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions and reactions that are not observed in similar compounds.
Propriétés
Numéro CAS |
96140-04-4 |
|---|---|
Formule moléculaire |
C28H25NOSn |
Poids moléculaire |
510.2 g/mol |
Nom IUPAC |
N-phenyl-N-triphenylstannylbut-3-enamide |
InChI |
InChI=1S/C10H11NO.3C6H5.Sn/c1-2-6-10(12)11-9-7-4-3-5-8-9;3*1-2-4-6-5-3-1;/h2-5,7-8H,1,6H2,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
JLUSEEAPWXAFMW-UHFFFAOYSA-M |
SMILES canonique |
C=CCC(=O)N(C1=CC=CC=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)




![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)



